molecular formula C20H22N2O9 B8180562 Thalidomide-PEG3-COOH

Thalidomide-PEG3-COOH

货号: B8180562
分子量: 434.4 g/mol
InChI 键: PZDWKEFNXUZNPV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-PEG3-COOH involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker terminated with a carboxylic acid group. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反应分析

Types of Reactions

Thalidomide-PEG3-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized Thalidomide derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

Chemical and Biological Applications

Thalidomide-PEG3-COOH is primarily recognized for its role in the development of proteolysis-targeting chimeras (PROTACs) , which are designed to selectively degrade target proteins. The compound acts as a ligand for E3 ubiquitin ligase, specifically binding to cereblon, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation.

Key Applications:

  • Targeted Protein Degradation: Utilized in PROTACs to modulate protein levels in cells, which can be critical for therapeutic interventions in various diseases.
  • Protein-Protein Interactions: Employed in studies to explore cellular signaling pathways and interactions between proteins, enhancing our understanding of cellular mechanisms.
  • Drug Development: Investigated for its potential in treating diseases by selectively degrading pathogenic proteins, such as those involved in cancer and inflammatory responses .

Medical Applications

Thalidomide itself has a storied history in medicine, primarily due to its immunomodulatory and anti-inflammatory properties. Recent studies have shown that thalidomide derivatives, including this compound, may provide therapeutic benefits in several medical conditions.

Clinical Uses:

  • Multiple Myeloma Treatment: Thalidomide has been approved for treating multiple myeloma, with ongoing research into its derivatives for enhanced efficacy and reduced side effects .
  • Inflammatory Conditions: The compound has shown promise in treating conditions like erythema nodosum leprosum and other immune-related disorders by modulating inflammatory cytokines such as tumor necrosis factor-alpha .
  • COVID-19 Management: Preliminary studies indicate that thalidomide may help reduce inflammation and improve outcomes in severe COVID-19 patients when used alongside glucocorticoids .

Case Studies

Several case studies illustrate the therapeutic potential of thalidomide derivatives:

Case Study 1: Thalidomide in COVID-19

A study involving patients with severe COVID-19 indicated that thalidomide administration led to accelerated negative conversion of SARS-CoV-2 and reduced hospitalization duration. Patients receiving thalidomide exhibited decreased inflammatory cytokine production, suggesting a beneficial role in managing severe respiratory symptoms .

Case Study 2: Thalidomide Embryopathy

A retrospective analysis highlighted the long-term effects of thalidomide exposure during pregnancy, showcasing the importance of understanding the drug's teratogenic effects while also exploring its therapeutic benefits through modified compounds like this compound .

相似化合物的比较

Similar Compounds

Uniqueness

Thalidomide-PEG3-COOH is unique due to its incorporation of a PEG linker, which enhances its solubility and bioavailability. Additionally, its use in PROTAC technology distinguishes it from other Thalidomide derivatives, as it facilitates targeted protein degradation .

生物活性

Thalidomide, originally developed as a sedative, has gained recognition for its immunomodulatory and anti-inflammatory properties. The compound Thalidomide-PEG3-COOH is a modified form that incorporates a polyethylene glycol (PEG) linker, which enhances its solubility and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Thalidomide exerts its effects through several mechanisms:

  • Inhibition of Cytokine Production : Thalidomide selectively inhibits tumor necrosis factor-alpha (TNF-α) production in monocytes, which is crucial in inflammatory responses. This inhibition is mediated by promoting the degradation of TNF-α mRNA and inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity, which regulates various inflammatory cytokines .
  • Immunomodulation : The compound preferentially stimulates CD8+ T cells and induces a shift in T helper cell responses from Th1 to Th2, enhancing interleukin-4 (IL-4) production while inhibiting interferon-gamma (IFN-γ) production . This modulation is significant in conditions like multiple myeloma and other inflammatory diseases.
  • Anti-Angiogenic Properties : Thalidomide's anti-angiogenic effects are attributed to its interaction with cereblon, a component of an E3 ubiquitin ligase complex. This interaction inhibits the expression of fibroblast growth factor (FGF), thereby affecting angiogenesis and limb outgrowth .

Biological Activity of this compound

The addition of a PEG3 linker to thalidomide enhances its pharmacokinetic properties and cellular uptake. PEGylation often improves solubility and stability while reducing immunogenicity.

Table 1: Comparison of Biological Activities

Activity Thalidomide This compound
TNF-α InhibitionYesEnhanced
IL-6 Production InhibitionYesEnhanced
CD8+ T Cell StimulationModerateIncreased
Anti-AngiogenesisYesEnhanced

Case Studies

  • Multiple Myeloma Treatment : A study demonstrated that thalidomide significantly improved response rates in multiple myeloma patients when combined with dexamethasone. The PEGylated version showed enhanced efficacy due to improved solubility and bioavailability, allowing for lower doses with sustained therapeutic effects .
  • Lupus Erythematosus : In clinical trials, this compound exhibited promising results in reducing disease activity in lupus patients by modulating immune responses and decreasing pro-inflammatory cytokines .

Research Findings

Recent research indicates that the PEGylation of thalidomide compounds leads to improved degradation of target proteins through the formation of PROTACs (Proteolysis Targeting Chimeras). The PEG3 linker facilitates better interaction with E3 ligases such as cereblon, enhancing the targeted degradation process .

Table 2: PROTAC Activity Comparison

Compound E3 Ligase Degradation Efficiency
ThalidomideCereblonModerate
This compoundCereblonHigh

属性

IUPAC Name

3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O9/c23-16-4-3-15(18(26)21-16)22-19(27)13-2-1-12(11-14(13)20(22)28)31-10-9-30-8-7-29-6-5-17(24)25/h1-2,11,15H,3-10H2,(H,24,25)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDWKEFNXUZNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。